2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide
Description
This compound belongs to the pyrazolo[1,5-a]pyrazine class, characterized by a sulfur-linked acetamide moiety and a 3-(trifluoromethyl)phenyl substituent. Its structure comprises a 2-phenyl group on the pyrazolo[1,5-a]pyrazine core, a thioether bridge, and an N-arylacetamide tail.
Properties
IUPAC Name |
2-(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F3N4OS/c22-21(23,24)15-7-4-8-16(11-15)26-19(29)13-30-20-18-12-17(14-5-2-1-3-6-14)27-28(18)10-9-25-20/h1-12H,13H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEVTVIWQJLMRTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F3N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and anti-inflammatory applications. This article explores the biological activity of this compound through various studies, highlighting its mechanisms, efficacy against different cell lines, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A pyrazolo[1,5-a]pyrazine moiety.
- A sulfanyl linkage.
- A trifluoromethyl phenyl group.
This unique arrangement suggests potential interactions with various biological targets, making it a candidate for further pharmacological exploration.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit significant biological activities. The following sections summarize key findings from recent studies.
Anticancer Activity
Numerous studies have assessed the anticancer properties of pyrazole derivatives. For instance:
| Compound | Cell Line | IC Value (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF7 | 3.79 | Induces apoptosis |
| Compound B | SF-268 | 12.50 | Cell cycle arrest |
| Compound C | NCI-H460 | 42.30 | Inhibition of proliferation |
Key Findings:
- Cytotoxicity : The compound demonstrated cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) with IC values indicating effective growth inhibition at micromolar concentrations .
- Mechanisms of Action : The mechanisms proposed include induction of apoptosis and disruption of cell cycle progression, which are critical for cancer treatment .
Anti-inflammatory Activity
In addition to anticancer properties, pyrazole derivatives are known for their anti-inflammatory effects. For example:
- Compounds have been shown to inhibit inflammatory pathways by targeting specific kinases involved in cytokine production and immune response modulation.
Structure-Activity Relationship (SAR)
The biological efficacy of this compound can be attributed to its structural components:
- Sulfanyl Group : Enhances lipophilicity and facilitates interaction with cellular membranes.
- Trifluoromethyl Phenyl Group : Increases metabolic stability and may enhance binding affinity to target proteins.
Study 1: Anticancer Efficacy
A recent study investigated the effects of this compound on the proliferation of various cancer cell lines. The results indicated significant inhibition of cell growth, with particular efficacy noted in lung and breast cancer models .
Study 2: Inhibition of Kinase Activity
Another study focused on the inhibition of Aurora-A kinase by related compounds within the same class. The findings suggested that modifications in the pyrazole ring could lead to enhanced inhibitory activity against this target, which is crucial for cancer cell division .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and molecular features of the target compound and its analogs:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
